molecular formula C26H21ClFN3O5S B2764448 ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-41-4

ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B2764448
CAS No.: 866344-41-4
M. Wt: 541.98
InChI Key: JAOONUUJNNOPNQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-thieno-pyrimidine class, characterized by a fused tricyclic core (pyridine-thiophene-pyrimidine) with multiple functional groups. Key structural features include:

  • Hexahydropyrido-thieno-pyrimidine backbone: Provides rigidity and planar aromaticity, facilitating π-π stacking interactions in biological targets.
  • 4-Chlorophenyl and 4-fluorophenyl substituents: These electron-withdrawing groups enhance metabolic stability and influence binding affinity to hydrophobic pockets in enzymes or receptors.
  • Ethyl carboxylate moiety: Improves solubility and serves as a modifiable site for prodrug strategies.

Properties

CAS No.

866344-41-4

Molecular Formula

C26H21ClFN3O5S

Molecular Weight

541.98

IUPAC Name

ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C26H21ClFN3O5S/c1-2-36-26(35)29-12-11-19-21(14-29)37-24-22(19)23(33)31(18-9-7-17(28)8-10-18)25(34)30(24)13-20(32)15-3-5-16(27)6-4-15/h3-10H,2,11-14H2,1H3

InChI Key

JAOONUUJNNOPNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic frameworks. The key synthetic steps often include:

  • Formation of the Pyrido-Thieno-Pyrimidine Framework : This is achieved through cyclization reactions involving appropriate precursors such as thiourea derivatives and hydrazine hydrate.
  • Incorporation of Substituents : The introduction of functional groups like 4-chlorophenyl and 4-fluorophenyl enhances the compound's biological profile.

The structural characterization is usually confirmed by techniques such as NMR spectroscopy and mass spectrometry. For instance, the presence of characteristic peaks in the NMR spectra can indicate the successful incorporation of the chlorophenyl and fluorophenyl groups.

Antimicrobial Activity

Research has demonstrated that compounds similar to ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For example:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL for resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Viability Assays : Studies indicate that certain derivatives reduce cell viability in cancer cell lines such as Caco-2 and A549. For instance, one derivative was found to decrease viability to approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .

The proposed mechanisms for the observed biological activities include:

  • Inhibition of Enzymatic Pathways : The incorporation of halogenated phenyl groups may enhance interactions with microbial targets or cancer cell receptors.
  • Synergistic Effects : The presence of multiple substituents can lead to synergistic effects that enhance overall potency against resistant strains or tumor cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar thieno-pyrimidine structure was evaluated in a clinical trial for its effectiveness against multidrug-resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study 2 : In another investigation focusing on cancer therapy, a related compound exhibited promising results in reducing tumor size in xenograft models of breast cancer.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound* Pyrido-thieno-pyrimidine 4-Chlorophenyl, 4-fluorophenyl, ethyl carboxylate N/A N/A Chloro, fluoro, ester
Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)Acryloyl)Phenyl)Amino)-2-Oxoethyl)-4-Oxo-... (Compound 3f, ) Pyrido-thieno-pyrimidine Ethoxymethyl, 3-nitrophenylacryloyl, ethyl carboxylate 82 Not reported Nitro, acryloyl, ethoxy
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l, ) Tetrahydroimidazo-pyridine 4-Nitrophenyl, cyano, phenethyl 51 243–245 Nitro, cyano, phenethyl

Structural Insights :

  • Electron-Withdrawing Groups : The target compound’s 4-chloro and 4-fluoro substituents likely enhance metabolic stability compared to the nitro group in Compound 3f, which may confer higher reactivity but lower bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and oxidation. Key steps require controlled temperatures (60–120°C) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity and selectivity . Catalysts such as NaOH or K2CO3 are often used in Michael addition or thioether formation steps . Yield optimization relies on stoichiometric ratios (e.g., 1:1 molar ratio of chalcone derivatives to ethyl acetoacetate) and reflux durations (8–24 hours) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and confirm ring fusion patterns (e.g., pyrido-thieno-pyrimidine core) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-Ray Crystallography : Resolves stereochemical ambiguities (e.g., envelope vs. half-chair conformations in cyclohexene rings) and quantifies dihedral angles between aryl groups (e.g., 76.4°–89.9° for 4-chlorophenyl/4-fluorophenyl planes) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should monitor degradation via:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar derivatives).
  • Accelerated Aging Tests : Expose samples to 40°C/75% relative humidity for 4–8 weeks, with HPLC tracking impurity profiles .

Advanced Research Questions

Q. How can computational modeling predict reactivity and non-covalent interactions in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the 2,4-dioxo groups are electron-deficient, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model supramolecular assembly driven by C–H···O hydrogen bonds (2.5–3.0 Å distances) and π-π stacking (3.8–4.2 Å interplanar spacing) .

Q. How to resolve contradictions in reported synthesis yields (e.g., 40% vs. 65%)?

  • Methodological Answer : Yield discrepancies often arise from:

  • Solvent Polarity : Lower yields in ethanol (40%) vs. DMF (65%) due to poor solvation of intermediates .
  • Catalyst Loading : Excess NaOH (>10 mol%) may hydrolyze ester groups, reducing yields .
  • Statistical Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., temperature, time, catalyst) .

Q. What molecular mechanisms underlie its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : The pyrido-thieno-pyrimidine core binds ATP pockets in kinases (e.g., EGFR) via hydrogen bonds with backbone amides (e.g., Met793) and hydrophobic interactions with 4-chlorophenyl/4-fluorophenyl substituents .
  • Kinetic Assays : Measure IC50 values using fluorescence-based kinase inhibition assays (e.g., Z´-LYTE®) .

Q. How do non-covalent interactions influence crystallization and supramolecular assembly?

  • Methodological Answer :

  • Crystal Engineering : Weak C–H···O interactions (2.7–3.1 Å) stabilize chain-like packing along [100] crystallographic axes .
  • Solvent Choice : Ethanol promotes needle-like crystals via H-bond networks, while DMSO yields amorphous solids due to competitive solvation .

Q. What strategies enable the design of derivatives with enhanced photophysical properties?

  • Methodological Answer :

  • Fluorophore Integration : Attach maleimide or pyrene moieties to the thieno-pyrimidine core via Suzuki coupling, enhancing fluorescence quantum yields (ΦF > 0.4) .
  • Solvatochromism Studies : Monitor emission shifts in solvents of varying polarity (e.g., λem = 450 nm in hexane vs. 520 nm in DMSO) .

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